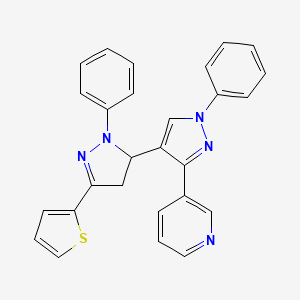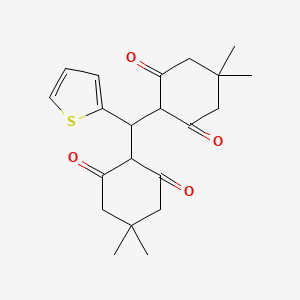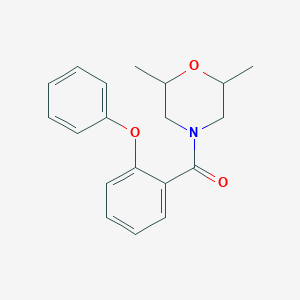![molecular formula C21H22N4O5 B5145432 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione binds to the 5-HT1A receptor and blocks its activity, leading to an increase in serotonin release and subsequent activation of downstream signaling pathways. This results in the anxiolytic and antidepressant effects of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in animal models. It also has potential applications in the treatment of schizophrenia. 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a region of the brain that is involved in the regulation of cognitive and emotional processes. This suggests that 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have cognitive-enhancing effects as well.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has a relatively short half-life, which can make it difficult to use in certain experiments. It also has low solubility in water, which can limit its use in in vitro experiments.
Orientations Futures
There are several potential future directions for the study of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of schizophrenia. 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have antipsychotic effects in animal models, and further research is needed to explore its potential as a therapeutic agent for this disorder. Another area of interest is the cognitive-enhancing effects of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. Further research is needed to explore the mechanisms underlying these effects and to determine whether 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione could be used to treat cognitive deficits in various diseases. Finally, the development of more efficient synthesis methods for 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of sodium hydride. The resulting intermediate is then treated with pyrrolidine-2,5-dione in the presence of triethylamine to obtain 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. The overall yield of this synthesis method is around 40%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It acts as a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-30-18-4-2-3-17(13-18)24-20(26)14-19(21(24)27)23-11-9-22(10-12-23)15-5-7-16(8-6-15)25(28)29/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGOFFWCLDWCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)